

6-Carboxyfluorescein Diacetate N-Succinimidyl Ester: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	6-CFDA N-succinimidyl ester	
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An in-depth technical guide for researchers, scientists, and drug development professionals on the application and methodology of 6-Carboxyfluorescein Diacetate N-Succinimidyl Ester (6-CFDA N-succinimidyl ester), a cornerstone tool in cellular analysis.

Introduction

6-Carboxyfluorescein diacetate N-succinimidyl ester, commonly referred to as CFSE or 6-CFDA SE, is a highly versatile, cell-permeable fluorescent dye pivotal for cellular research. Its unique mechanism of action allows for stable, long-term labeling of viable cells, making it an invaluable tool for tracking cell proliferation, migration, and apoptosis, as well as for applications in drug delivery systems. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its use in key experimental assays.

Physicochemical Properties and Spectral Characteristics

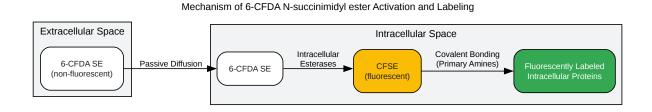
6-CFDA N-succinimidyl ester is a non-fluorescent molecule that becomes fluorescent upon entering viable cells.[1] Its key properties are summarized below.



Property	Value	Reference
Synonyms	CFSE, 5(6)- Carboxyfluorescein diacetate succinimidyl ester, 6-CFDA SE	[2][3]
Molecular Formula	C29H19NO11	[4]
Molecular Weight	557.46 g/mol	[1][4]
Excitation Maximum	~492-495 nm	[5][6][7]
Emission Maximum	~517-521 nm	[1][5][6]
Solubility	Soluble in DMSO and dimethylformamide	[2][5]
Storage	Store at -20°C, protected from light and moisture	[1][5]

Mechanism of Action

The utility of **6-CFDA N-succinimidyl ester** lies in its two-stage activation process within viable cells. Initially, the non-fluorescent and cell-permeable 6-CFDA SE passively diffuses across the cell membrane into the cytoplasm.[4][5] Once inside the cell, intracellular esterases cleave the two acetate groups, yielding the highly fluorescent and amine-reactive molecule, carboxyfluorescein succinimidyl ester (CFSE).[4][5][8] The succinimidyl ester group of CFSE then forms stable, covalent bonds with primary amines on intracellular proteins.[8][9] This covalent linkage ensures that the fluorescent probe is well-retained within the cells for extended periods and is passed on to daughter cells upon division.[8][9]





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Mechanism of **6-CFDA N-succinimidyl ester** activation.

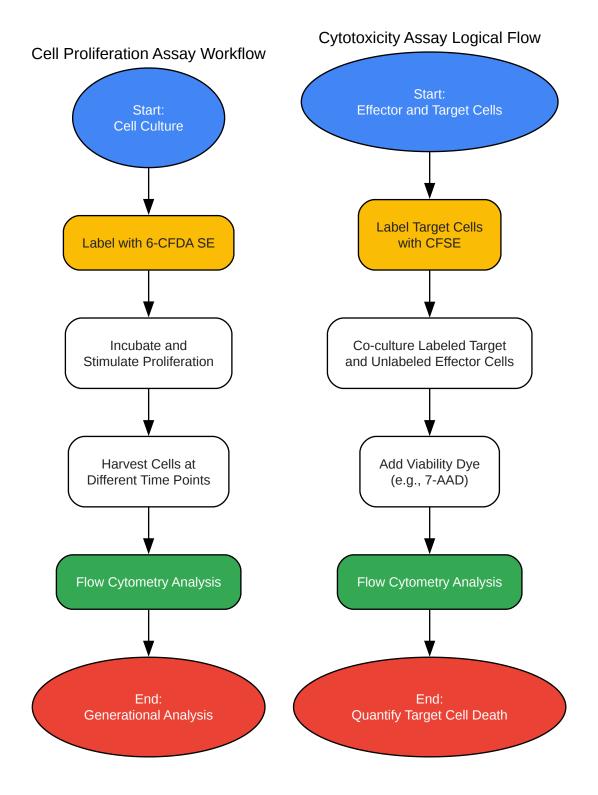
Key Applications and Experimental Protocols Cell Proliferation Assays

The most prominent application of **6-CFDA N-succinimidyl ester** is in monitoring cell proliferation. As cells divide, the CFSE fluorescence is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division.[9] This allows for the tracking of up to eight cell generations by flow cytometry.[4]

Experimental Protocol: Labeling Suspension Cells for Proliferation Assay

- Cell Preparation: Centrifuge cells and resuspend the pellet in pre-warmed (37°C) phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
- Staining Solution Preparation: Prepare a 2X working solution of 6-CFDA SE in PBS or another amine-free buffer from a stock solution in DMSO. The final concentration typically ranges from 1 to 10 μM.[8]
- Cell Labeling: Add an equal volume of the 2X CFSE staining solution to the cell suspension.
 Incubate for 20-30 minutes at 37°C, protected from light.[8]
- Washing: Stop the labeling reaction by adding 5 volumes of cold complete culture medium.
 Centrifuge the cells and wash them twice with fresh, pre-warmed culture medium to remove any unbound dye.[10]
- Incubation: Resuspend the cells in complete culture medium and incubate under desired experimental conditions.
- Analysis: Harvest cells at various time points and analyze by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.[10]





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